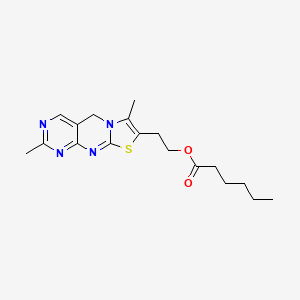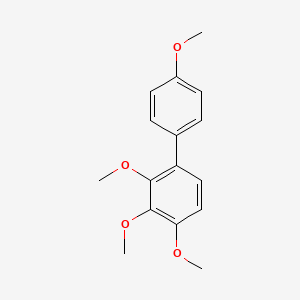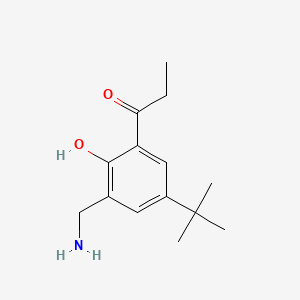
10-Hydroxyestra-1,4-dien-3-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyestra-1,4-dien-3-one acetate is a steroid ester.
Scientific Research Applications
1. Synthesis and Derivatives
10-Hydroxyestra-1,4-dien-3-one acetate is involved in various synthesis processes. A practical one-pot procedure for its preparation from 17β-estradiol through oxidation with potassium permanganate has been reported. This process efficiently produces 10β,17β-dihydroxyestra-1,4-dien-3-one, demonstrating its potential in synthetic organic chemistry (Lista et al., 2006).
2. Biological Activity and Potential Antiproliferative Agent
This compound has been studied for its cytotoxic properties, particularly in the context of hormone-dependent cancer cells. Its marked cytotoxic activity against these cells, as well as potential mechanisms of action, have been investigated through in vitro studies and in silico molecular docking. These findings highlight its relevance in the development of new therapeutic agents (Canário et al., 2022).
3. Enzymatic and Chemical Transformations
The compound has been a subject in studies focused on enzymatic and chemical transformations. For instance, microbial hydroxylations involving this compound have been explored, providing insights into microbial hydroxylase substrate specificity (Lin & Smith, 1970).
Properties
| 6561-98-4 | |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(8S,9S,10S,13S,14S)-13-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-10-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-13(21)23-20-11-7-15(22)12-14(20)5-6-16-17-4-3-9-19(17,2)10-8-18(16)20/h7,11-12,16-18H,3-6,8-10H2,1-2H3/t16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
GFPFWODQGPZXMQ-VYJAJWGXSA-N |
Isomeric SMILES |
CC(=O)O[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4)C |
SMILES |
CC(=O)OC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4)C |
Canonical SMILES |
CC(=O)OC12C=CC(=O)C=C1CCC3C2CCC4(C3CCC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



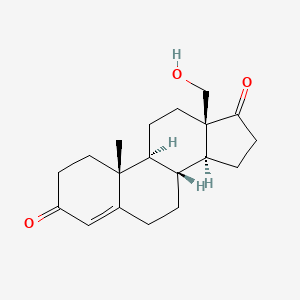



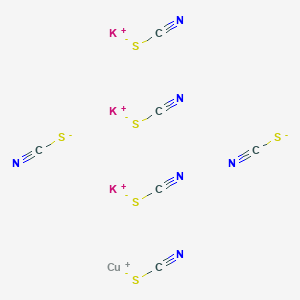

![1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide](/img/structure/B1198866.png)
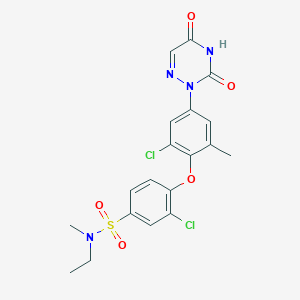
![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)
